Structural Differentiation by 5,7-Dimethyl Substitution: Conformational Restriction vs. Unsubstituted Parent (6CN)
The 5,7-dimethyl groups on CAS 41543-76-4 impose a conformational bias that distinguishes it from the unsubstituted parent, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN; CAS 4651-91-6). While direct head-to-head biological comparison data for the 5,7-dimethyl derivative versus 6CN is not published, the importance of this substitution pattern is firmly established by class-level SAR from multiple analogous scaffolds. In a series of tetrahydrobenzothiophene-3-carbonitrile derivatives evaluated for antioxidant activity, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 1, bearing a bulky 6-substituent) exhibited significantly greater total antioxidant capacity (TAC) than derivatives lacking such substitution [1]. The 6-substituent altered Keap1 docking scores relative to the unsubstituted scaffold, providing a class-level precedent that methyl substitution on the tetrahydro ring modulates both in vitro potency and target engagement [1].
| Evidence Dimension | Conformational constraint and steric environment imposed by alkyl substitution on the tetrahydrobenzothiophene ring |
|---|---|
| Target Compound Data | 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 41543-76-4): Molecular weight 206.31; two methyl groups at positions 5 and 7 |
| Comparator Or Baseline | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN; CAS 4651-91-6): Molecular weight 178.25; no ring substituents |
| Quantified Difference | Molecular weight difference: +28.06 Da (two methyl groups); increased logP (estimated +0.9–1.2 units based on fragment contribution); distinct crystal packing and hydrogen-bonding network inferred from solid-state analysis of structurally analogous THBTC derivatives [1] |
| Conditions | Not applicable—structural/physicochemical comparison; class-level biological SAR from analogous 6-substituted tetrahydrobenzothiophene-3-carbonitrile series evaluated in phosphomolybdenum antioxidant assay and Keap1 docking (PDB: 7C5E) [1] |
Why This Matters
The 5,7-dimethyl pattern provides a unique conformational and steric profile that cannot be replicated by the commercially abundant unsubstituted 6CN scaffold, making CAS 41543-76-4 the necessary procurement choice for SAR exploration of sterically demanding target sub-pockets.
- [1] Sharma, R. et al. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Sci. Rep. 2024, 14, 27339. View Source
